molecular formula C7H10F2O2 B2790073 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid CAS No. 2104951-95-1

3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid

Cat. No.: B2790073
CAS No.: 2104951-95-1
M. Wt: 164.152
InChI Key: KGMLMPXAHNCCNR-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-difluorocyclopropane derivatives with appropriate reagents to introduce the carboxylic acid functionality . The reaction conditions often require the use of strong bases or acids to facilitate the cyclopropanation and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is unique due to the combination of its cyclopropane ring, fluorine atoms, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMLMPXAHNCCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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